- NADH Regeneration: A Case Study of Pt-Catalyzed NAD+ Reduction with H2ACS Catalysis, 2021, 11(1), 283-289,
Cas no 58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide)
58-68-4 structure
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Properties
Names and Identifiers
-
- Adenosine5'-(trihydrogen diphosphate), P'®
- dihydronicotinamide-adenine dinucleotide
- Reduced nicotinamide-adenine dinucleotide
- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
- β- NADH
- β-DPNH
- Reduced nicotinamide-adenine dinucleotide (NADH)
- Reduced nicotinamide-adenine dinucleotide
- Reduced nicotinamide adenine diphosphate
- Reduced diphosphopyridine nucleotide
- Reduced codehydrogenase I
- Nicotinamide-adenine dinucleotide, reduced
- Nicotinamide adenine dinucleotide 2 (reduced form)
- NADH
- N 8129
- ENADA
- Dihydronicotinamide mononucleotide
- Dihydronicotinamide adenine dinucleotide
- Dihydrocozymase
- Dihydrocodehydrogenase I
- DPNH
- Cozymase I, reduced
- Coenzyme I, reduced
- Codehydrogenase I, reduced
- Codehydrase I, reduced
- 1,4-Dihydronicotinamide adenine dinucleotide
- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
- Coenzyme I, reduced
- NAD-reduced
- dihydrodiphosphopyridine nucleotide
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- nadh hydride
- Codehydrogenase I, reduced
- bmse000054
- C00004
- NADH
- Adenosine pyrophosphate, 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (7CI)
- CHEBI:16908
- Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (8CI)
- D0B8SV
- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
- SCHEMBL8187
- CHEMBL1234616
- nicotinamide adenine dinucleotide (reduced)
- NADH [WHO-DD]
- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- 4J24DQ0916
- dihydronicotinamide adenine dinucleotide
- Adenosine 5'-(trihydrogen diphosphate), 5'->'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- DB00157
- Dihydrocozymase
- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
- 1,4-Dihydronicotinamide adenine dinucleotide
- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- DPNH
- UNII-4J24DQ0916
- 606-68-8
- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- NADH2
- Nicotinaminde-Adenine-Dinucleotide
- Q26987453
- Reduced Nicotinamide Adenine Dinucleotide
- beta-NADH
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- diphosphopyridine nucleotide reduced
- C21H29N7O14P2
- Nicotinamide adenine dinucleotide, reduced form
- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide (9CI)
- b-NADH
- Dihydronicotinamide mononucleotide
- Nicotinamide-adenine dinucleotide, reduced
- C21-H29-N7-O14-P2.2Na
- C21-H29-N7-O14-P2
- [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-phosphinic acid
- EINECS 200-393-0
- b-dpnh
- coenzyme-I
- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] diphosphate}
- cent-dpnh
- Codehydrase I, reduced
- Reduced codehydrogenase I
- Nicotinamide - adenine dinucleotide, reduced
- beta-DPNH
- BOPGDPNILDQYTO-NNYOXOHSSA-N
- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 1,4-dihydro-1beta-D-ribofuranosylnicotinamide
- Adenosine 5'-(trihydrogen diphosphate), P'-->5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- EN300-19742425
- [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- 58-68-4
- NADH+H+
- NAD REDUCED FORM [MI]
- [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid
- Dihydrocodehydrogenase I
- Cozymase I, reduced
- DTXSID30889320
- GTPL4487
- NAD reduced form
- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- Dihydronicotinamide-adenine dinucleotide
- ENADA
- Diphosphopyridine nucleotide,reduced form
- Reduced diphosphopyridine nucleotide
- C21H29N7O14P2.2Na
- Reduced nicotinamide adenine diphosphate
- Adenosine 5'-(trihydrogen diphosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
- N 8129
- Nicotinamide adenine dinucleotide (reduced form)
- Reduced nicotinamide-adenine dinucleotide (NADH)
- β-DPNH
- β-NADH
- ((2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy-((((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid
- NADH dianion
- BRD-A84188517-304-01-1
- Adenosine 5'-(trihydrogen diphosphate), P'a5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- HY-113355
- CS-0062281
- +Expand
-
- MFCD00171241
- BOPGDPNILDQYTO-NNYOXOHSSA-N
- InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
- C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Computed Properties
- 665.12477262g/mol
- 8
- 19
- 11
- 665.12477262g/mol
- 44
- 1230
- 0
- 8
- 0
- 0
- 0
- 1
- -5.7
- 318Ų
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Price
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:H2, C:Pt, S:H2O, 2 h, 37°C, 10 atm, pH 10
Reference
Synthetic Circuit 2
Reaction Conditions
1.1R:HCO2- •Na+, C:254734-81-1, C:6234-26-0, S:H2O, 40°C, pH 6.25
Reference
- Iridium(2+), triaqua[(1,2,3,4,5-)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-, sulfate (1:1)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4,
Synthetic Circuit 3
Reaction Conditions
1.1S:H2O, 16 h, 50°C
Reference
- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactorsJournal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283,
Synthetic Circuit 4
Reaction Conditions
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
Reference
- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalystGreen Chemistry, 2020, 22(7), 2279-2287,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
Reference
- Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformationsReaction Chemistry & Engineering, 2023, 8(5), 1072-1082,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1R:N(CH2CH2OH)3, C:42712-11-8, C:Rh, C:9003-39-8, C:TiO2, S:H2O, 30°C, pH 7.4
Reference
- Visible-light-induced enzymatic reactions using an NADH regeneration system of water-soluble zinc porphyrin and homogeneous colloidal rhodium nanoparticlesSustainable Energy & Fuels, 2022, 6(10), 2581-2592,
Synthetic Circuit 12
Reaction Conditions
1.1R:R:N(CH2CH2OH)3, C:Rh (PVP complexes), C:9003-39-8 (rhodium complexes), C:9001-60-9, S:H2O, 30°C, pH 7.4
Reference
- Visible light driven selective NADH regeneration using a system of water-soluble zinc porphyrin and homogeneous polymer-dispersed rhodium nanoparticlesNew Journal of Chemistry, 2021, 45(35), 15748-15752,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1R:HCO2- •Na+, C:60168-55-0 (solid solns. with EtOH analog), S:H2O, S:EtOH
Reference
- Can a Nonorganometallic Ruthenium(II) Polypyridylamine Complex Catalyze Hydride Transfer? Mechanistic Insight from Solution Kinetics on the Reduction of Coenzyme NAD+ by FormateInorganic Chemistry, 2020, 59(20), 14944-14953,
Synthetic Circuit 17
Reaction Conditions
1.1R:N(CH2CH2OH)3, C:143334-20-7 (thiophene-modified), C:160261-98-3, S:H2O, 30 min, rt, pH 7
1.215 min
1.215 min
Reference
- A thiophene-modified doubleshell hollow g-C3N4 nanosphere boosts NADH regeneration via synergistic enhancement of charge excitation and separationCatalysis Science & Technology, 2019, 9(8), 1911-1921,
Synthetic Circuit 18
Reaction Conditions
1.1R:N(CH2CH2OH)3, R:R:HCl, C:2451517-73-8 (imine-cyclized), S:H2O, 30 min, rt, pH 7; 10 min, rt
Reference
- Construction of fully conjugated covalent organic frameworks via facile linkage conversion for efficient photoenzymatic catalysisJournal of the American Chemical Society, 2020, 142(13), 5958-5963,
Synthetic Circuit 19
Reaction Conditions
1.1R:HCO2- •Na+, C:208988-63-0, S:H2O, S:DMSO, 37°C
Reference
- Fluorescent and Biocompatible Ruthenium-Coordinated Oligo(p-phenylenevinylene) Nanocatalysts for Transfer Hydrogenation in the Mitochondria of Living CellsChemistry - A European Journal, 2020, 26(20), 4489-4495,
Synthetic Circuit 20
Reaction Conditions
1.1R:N(CH2CH2OH)3, R:C:TiO2, C:143334-20-7, S:H2O, 10 min, rt
Reference
- Coordination between Electron Transfer and Molecule Diffusion through a Bioinspired Amorphous Titania Nanoshell for Photocatalytic Nicotinamide Cofactor RegenerationACS Catalysis, 2019, 9(12), 11492-11501,
Synthetic Circuit 21
Synthetic Circuit 22
Reaction Conditions
1.1R:HCO2- •Na+, C:2375190-55-7, 6 h, 37°C, pH 7.4
Reference
- N,O-Chelating quinoline-based half-sandwich organorhodium and -iridium complexes: synthesis, antiplasmodial activity and preliminary evaluation as transfer hydrogenation catalysts for the reduction of NAD+Dalton Transactions, 2019, 48(35), 13143-13148,
Synthetic Circuit 23
Reaction Conditions
1.1R:MgCl2, R:NaCl, R:KCl, C:9024-82-2, S:H2O, S:EtOH, 30 min, 36.9-37.1°C
1.2C:9032-70-6, 1800 s, 36.9-37.1°C
1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C
1.2C:9032-70-6, 1800 s, 36.9-37.1°C
1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C
Reference
- Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition FeaturesChemistry - A European Journal, 2019, 25(17), 4379-4389,
Synthetic Circuit 24
Synthetic Circuit 25
Reaction Conditions
1.1R:N(CH2CH2OH)3, C:Carbon (N-doped), C:9001-68-7, C:160261-98-3, S:H2O, 15 min, 45°C, pH 7.5
Reference
- Biocatalytic C=C Bond Reduction through Carbon Nanodot-Sensitized Regeneration of NADH AnaloguesAngewandte Chemie, 2018, 57(42), 13825-13828,
Synthetic Circuit 26
Synthetic Circuit 27
Reaction Conditions
1.116 h, 95°C
Reference
- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactorsJournal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283,
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Raw materials
- β-Nicotinamide Mononucleotide
- (E)-Cinnamaldehyde
- Sodium bicarbonate
- 2-Ketoglutaric acid
- β-NADPH-d4
- b-Nicotinamide Adenine Dinucleotide
- Adenosine 5'-Triphosphate
- Glycerol
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preparation Products
- 3-Phenylpropanal (104-53-0)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-[(2S)-2,3-dihydroxy-5-oxo-3-penten-1-yl] ester (1273577-02-8)
- Adenosine-2'-monophosphate (130-49-4)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,2-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (2797-78-6)
- 2'-Adenylic acid,5'-(dihydrogen phosphate) (3805-37-6)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate) (4457-01-6)
- β-NADPH-d4 (53-57-6)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5-ester with D-ribose (53595-18-9)
- b-Nicotinamide adenine dinucleotide phosphate hydrate (53-59-8)
- L-Glutamic acid (56-86-0)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4,5,6-tetrahydro-6-hydroxy-1-β-D-ribofuranosyl-3-pyridinecarboxamide (60872-55-1)
- Cyclic AMP (60-92-4)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,6-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (7095-08-1)
- Dihydroxyacetone (96-26-4)
- Nicotinamide (98-92-0)
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Related Literature
-
1. Front cover
-
Mengmeng Ding,JingJing Xu,Hongping Wu,Hongwei Yu,Zhanggui Hu,Jiyang Wang,Yicheng Wu Dalton Trans., 2020,49, 12184-12188
-
Jianrong Steve Zhou,Xiaolei Huang,Shenghan Teng,Yonggui Robin Chi Chem. Commun., 2021,57, 3933-3936
-
5. Front cover
-
Liya Zhu,Junwen Si Nanoscale, 2023,15, 15328-15333
-
Malwina Staniuk,Daniel Zindel,Wouter van Beek,Ofer Hirsch,Niklaus Kränzlin,Markus Niederberger,Dorota Koziej CrystEngComm, 2015,17, 6962-6971
-
Kunfeng Chen,Shuyan Song,Fei Liu,Dongfeng Xue Chem. Soc. Rev., 2015,44, 6230-6257
58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide) Related Products
- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))
- 74784-45-5(Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide)
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